molecular formula C8H7ClN2O2 B1283956 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one CAS No. 40401-45-4

7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1283956
CAS No.: 40401-45-4
M. Wt: 198.6 g/mol
InChI Key: RXHIJDUZDJCOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 2-amino-4-chlorophenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might convert the nitro group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one might be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one
  • 7-amino-6-bromo-2H-1,4-benzoxazin-3(4H)-one
  • 7-amino-6-fluoro-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom might confer distinct properties compared to its bromo or fluoro analogs.

Properties

IUPAC Name

7-amino-6-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHIJDUZDJCOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557001
Record name 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40401-45-4
Record name 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Stannous chloride dihydrate (30 g, 0.13 mol) was added in portion to a solution of 6-chloro-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (6.7 g, 0.026 mol) in DMF (100 mL) with ice bath cooling. The mixture was allowed to warm to room temperature and was then stirred overnight. EtOAc (300 mL) and MeOH (300 mL) were added to the reaction mixture, Et3N was added until pH>8 and the resulting suspension was filtered through celite. The solvent was removed under vacuum and the residue was suspended in water, extracted with EtOAc, dried (Na2SO4), filtered and concentrated under vacuum. The residue was triturated with ether to give the product (2.5 g, 45%) as a yellow solid.
[Compound]
Name
Stannous chloride dihydrate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.